

AEG-41174 mechanism of action

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Compound Focus: AEG-41174

Cat. No.: S547868

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AEG-41174 Technical Overview

AEG-41174 is a novel, **non-adenosine triphosphate (ATP) competitive, small molecule tyrosine kinase inhibitor** [1] [2]. Its primary known mechanism of action is the inhibition of key kinases implicated in hematological malignancies, most notably **Janus kinase 2 (JAK2) and Bcr-Abl** [1] [2]. Its non-ATP competitive nature is a key differentiator, as it allows the compound to bind to the target kinases differently than traditional ATP-competitive inhibitors, potentially overcoming resistance mechanisms that can develop against drugs like imatinib and nilotinib [1]. Preclinical evidence suggests that by inhibiting these kinases, **AEG-41174** prevents their phosphorylation activity, which is crucial for signaling pathways that promote cell division and survival in cancer cells, leading to decreased proliferation and increased apoptosis (programmed cell death) in malignant cells [1].

The compound was developed by Aegera Therapeutics and had reached a **Phase 1 clinical trial** for the treatment of blood cancers, though no results or updates from this trial are available in the search results [2].

Molecular and Chemical Profile

The table below summarizes the core chemical and physical properties of **AEG-41174** as identified in the search results.

Property	Description
Molecular Formula	C ₁₈ H ₁₈ N ₄ O [1]
Molecular Weight	306.36 g/mol [1]
Elemental Composition	Carbon (C): 70.6%, Hydrogen (H): 5.9%, Nitrogen (N): 18.3%, Oxygen (O): 5.2% [1]
IUPAC Name	Not specified in available data [1]
Solubility	Soluble in DMSO; not soluble in water [1]
Storage Conditions	Dry, dark and at 0 - 4 °C for short term or -20 °C for long term [1]
Purity	>98% (for research-grade material) [1]

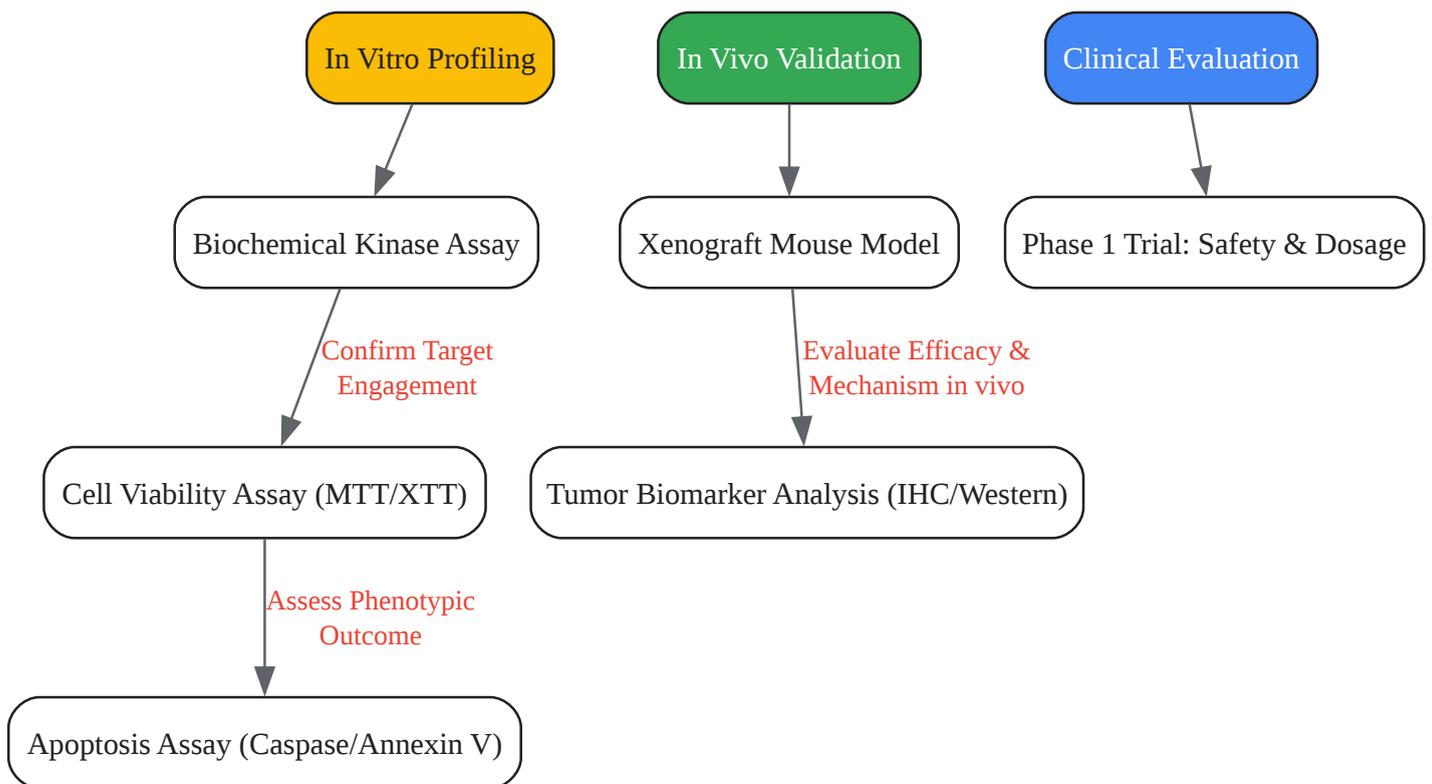
Target Kinase Profile and Comparator Analysis

AEG-41174's profile can be contrasted with other kinase inhibitors used in oncology. Its non-ATP competitive mechanism is its most distinctive feature.

Compound Name	Primary Target Kinase(s)	Mechanism of Inhibition	Reported Clinical Status (as of search data)
AEG-41174	JAK2, Bcr-Abl	Non-ATP competitive inhibitor	Phase 1 clinical trials [1] [2]
Imatinib	Bcr-Abl	ATP competitive inhibitor	Approved for CML [1]
Ruxolitinib	JAK1 & JAK2	ATP competitive inhibitor	Approved for myelofibrosis [1]
Nilotinib	Bcr-Abl	ATP competitive inhibitor	Approved for CML [1]

Proposed Experimental Workflow for Mechanistic Study

While detailed, specific protocols for **AEG-41174** were not found, the following workflow synthesizes standard methodologies that research groups would employ to validate its mechanism of action, based on the information available.



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*Proposed workflow for characterizing **AEG-41174** from in vitro to clinical stages.*

Stage 1: In Vitro Profiling

This initial stage aims to confirm the direct interaction of **AEG-41174** with its intended targets and the resulting cellular effects.

- **Biochemical Kinase Assay:** The core experiment to confirm direct inhibition. A protocol would involve incubating purified JAK2 or Bcr-Abl kinase domains with **AEG-41174** across a concentration gradient (e.g., 1 nM - 10 μ M) in the presence of ATP and a substrate. Phosphorylation of the substrate would be measured using techniques like ELISA or a homogenous time-resolved fluorescence (HTRF) assay. The dose-response data would be used to calculate the half-maximal inhibitory concentration (IC₅₀) [1].
- **Cell Viability and Proliferation Assays:** To determine the functional consequence of kinase inhibition in a cellular context. Cell lines dependent on JAK2 signaling (e.g., HEL) or expressing Bcr-Abl (e.g., K562) would be treated with **AEG-41174**. Viability would be measured after 72 hours using colorimetric assays like MTT or XTT to generate a dose-response curve and calculate the GI₅₀ (concentration for 50% growth inhibition) [1].
- **Apoptosis Assays:** To confirm that inhibition leads to programmed cell death. Treated and untreated cancer cells would be analyzed using flow cytometry after staining with Annexin V and propidium iodide (PI) or by measuring caspase-3/7 activation with a luminescent assay [1] [2].

Stage 2: In Vivo Validation

This stage tests the efficacy of the compound in a live animal model.

- **Xenograft Mouse Models:** Immunocompromised mice would be implanted with human cancer cells (e.g., from a leukemia line). Once tumors are established, mice would be randomized into groups receiving **AEG-41174** (via a route such as intraperitoneal injection) or a vehicle control. Tumor volume and animal weight would be monitored regularly to assess efficacy and tolerability [1].
- **Analysis of Tumor Tissue:** At the endpoint, tumors would be harvested and analyzed. Western blotting or immunohistochemistry (IHC) would be performed on tumor lysates to measure the levels of phosphorylated JAK2 and Bcr-Abl, as well as markers of apoptosis, to verify that the mechanism of action observed in vitro translates in vivo [1].

Research Context and Future Directions

It is important to interpret the available data with the understanding that research on **AEG-41174** appears to be from over a decade ago, with no recent updates located [2]. The field of kinase inhibitor development has advanced significantly since this compound was in Phase 1. The "AEG" prefix is also used for a distinct protein, AEG-1 (Astrocyte Elevated Gene-1), which is an oncogene involved in multiple signaling pathways and tumor progression [3]. While **AEG-41174** was named by Aegea Therapeutics, its relationship to the AEG-1 protein pathway is not explicitly defined in the available data.

Conclusion and Research Implications

In summary, **AEG-41174** represents an early-stage, investigational kinase inhibitor with a theoretically advantageous **non-ATP competitive mechanism**. The available data is sufficient to outline its core molecular properties and proposed mechanism but is incomplete regarding detailed experimental outcomes and clinical progress.

To advance your research, I would recommend:

- **Searching Clinical Trial Registries:** Look for "AEG41174" or "AEG 41174" on platforms like ClinicalTrials.gov to find any archived records of the Phase 1 trial.
- **Investigating Follow-on Compounds:** The developer, Aegea Therapeutics, had other compounds in its pipeline (e.g., AEG40826). Research into these may provide clues about the overall direction of their kinase inhibitor program.
- **Exploring Patent Literature:** Searching for patents filed by Aegea Therapeutics may yield more detailed synthetic routes and experimental data not found in journal publications.

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References

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